Home > Products > Screening Compounds P52439 > 4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone
4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone - 17678-20-5

4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone

Catalog Number: EVT-12798694
CAS Number: 17678-20-5
Molecular Formula: C6H8O4
Molecular Weight: 144.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone, also known as Furaneol, is an organic compound that has garnered attention in both the flavor and fragrance industries due to its sweet aroma reminiscent of strawberries. It is a derivative of furan and is classified under furanones, which are cyclic compounds with a furan ring. This compound is primarily recognized for its role in the Maillard reaction, a complex series of chemical reactions that occur during the cooking of food, contributing to flavor and color development.

Source

Furaneol is naturally found in various fruits, particularly strawberries and pineapples, where it contributes significantly to their characteristic aromas. It can also be synthesized through various chemical reactions involving sugars and amino acids, commonly observed in food chemistry.

Classification
  • Chemical Class: Furanones
  • Molecular Formula: C₆H₈O₄
  • CAS Registry Number: 3658-77-3
Synthesis Analysis

Methods

The synthesis of 4-hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone can be achieved through several methods:

  1. Maillard Reaction: This method involves the reaction between reducing sugars and amino acids under heat, leading to the formation of various flavor compounds including Furaneol. The optimal conditions for this reaction typically involve moderate temperatures (around 30°C) and specific pH levels .
  2. Catalytic Conversion: Another approach includes the catalytic transformation of biomass-derived feedstocks. For instance, starting from N-acetylglucosamine, it can be converted to 5-hydroxymethylfurfural using formic acid as a catalyst.
  3. Hydrothermal Reactions: This method employs high temperatures and pressures to facilitate the conversion of sugars into furan derivatives, including Furaneol .

Technical Details

The synthesis often requires careful control of temperature and pH to optimize yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used to monitor the progress of these reactions.

Molecular Structure Analysis

Structure

The molecular structure of 4-hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone features a furan ring with hydroxymethyl and hydroxy substituents:

  • InChI: InChI=1S/C6H8O4/c1-3-5(8)6(9)4(2-7)10-3/h4,7-8H,2H2,1H3
  • Molecular Weight: 144.13 g/mol
  • Exact Mass: 144.042259 g/mol .

Data

The compound exhibits stereoisomerism due to the presence of chiral centers, leading to two enantiomers that may have different sensory properties.

Chemical Reactions Analysis

Reactions

Furaneol participates in various chemical reactions, particularly in food chemistry:

  1. Reactions with Amino Acids: It can react with amino acids under heat to form complex mixtures that contribute to flavor profiles in cooked foods .
  2. Condensation Reactions: Furaneol can undergo condensation with other carbonyl compounds, leading to the formation of more complex furan derivatives .

Technical Details

These reactions are often studied using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products formed during the Maillard reaction.

Mechanism of Action

Process

Furaneol's formation during the Maillard reaction involves several steps:

  1. Initial Reaction: Reducing sugars react with amino acids to form early Maillard products.
  2. Rearrangement: These products undergo rearrangements and further reactions under heat.
  3. Formation of Furaneol: Eventually, through dehydration and cyclization processes, Furaneol is produced as one of the final flavor compounds.

Data

Studies have shown that the presence of specific amino acids can influence the yield of Furaneol during these reactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless or white crystals.
  • Melting Point: Approximately 77–79 °C.
  • Boiling Point: 258.62 °C.
  • Solubility: Highly soluble in water (18,500 mg/L) .

Chemical Properties

  • Flash Point: >93 °C.
  • Vapor Pressure: Very low (0.000293 mm Hg at 20 °C).
  • Log KOW (Octanol-Water Partition Coefficient): 0.82 .

These properties indicate that Furaneol is stable under normal conditions but may decompose at elevated temperatures.

Applications

Furaneol is widely used in various scientific applications:

  1. Flavoring Agent: It is extensively used in food products for its sweet aroma and flavor enhancement.
  2. Fragrance Industry: Due to its pleasant scent, it is incorporated into perfumes and cosmetic products.
  3. Research Applications: Its role in the Maillard reaction makes it a subject of interest in food chemistry studies aimed at understanding flavor development during cooking processes .

Properties

CAS Number

17678-20-5

Product Name

4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone

IUPAC Name

4-hydroxy-2-(hydroxymethyl)-5-methylfuran-3-one

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

InChI

InChI=1S/C6H8O4/c1-3-5(8)6(9)4(2-7)10-3/h4,7-8H,2H2,1H3

InChI Key

QWWDOOYYVCSCLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(O1)CO)O

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